

understanding the bonding in alane-amine adducts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *aluminum;N,N-dimethylethanamine*

Cat. No.: *B050729*

[Get Quote](#)

An In-depth Technical Guide to the Bonding in Alane-Amine Adducts

Introduction

Alane (AlH_3) is a simple binary hydride of aluminum that has garnered significant interest for its applications in chemical synthesis as a reducing agent and in materials science for hydrogen storage.[1] In its pure form, alane is a polymeric solid and is highly reactive. The stabilization of monomeric AlH_3 is typically achieved through the formation of adducts with Lewis bases, most notably tertiary amines. These alane-amine adducts are formed through a coordinate covalent bond, also known as a dative bond, where the nitrogen atom of the amine donates its lone pair of electrons to the electron-deficient aluminum atom of alane.

This guide provides a comprehensive technical overview of the nature of the Al-N bond in these adducts, detailing the structural characteristics, thermodynamics, and the key experimental and computational methods used for their characterization.

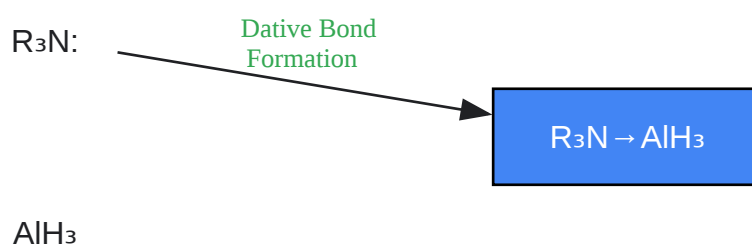
Molecular Structure and Bonding

The formation of an alane-amine adduct involves the interaction of a Lewis acidic alane molecule with a Lewis basic amine. The resulting Al-N bond is a classic example of a dative covalent bond. The geometry around the aluminum center changes from trigonal planar in theoretical monomeric AlH_3 to tetrahedral or trigonal bipyramidal in the adducts, depending on whether it coordinates with one or two amine molecules.[2]

The structural diversity of these adducts is extensive, ranging from simple 1:1 monomeric species to 1:2 adducts, as well as hydride-bridged dimeric and polymeric structures.[2][3] The specific structure adopted is influenced by the steric bulk and electronic properties of the amine ligand.

Visualization of Adduct Formation

The fundamental bonding interaction can be visualized as the donation of the nitrogen lone pair into the empty p-orbital of the aluminum atom.



[Click to download full resolution via product page](#)

Caption: Lewis acid-base reaction forming an alane-amine adduct.

Quantitative Structural Data

X-ray crystallography is the definitive method for determining the precise molecular geometry of these adducts in the solid state.[4] Key parameters such as bond lengths and angles provide direct insight into the nature and strength of the Al-N interaction. Shorter Al-N bond lengths generally correlate with stronger dative bonds.

Adduct	Al-N Bond Length (Å)	Al-H Bond Length (Å, avg.)	N-Al-H Angle (°, avg.)	H-Al-H Angle (°, avg.)	Crystal Structure Type	Reference
$\text{AlH}_3 \cdot \text{N}(\text{CH}_2\text{CH}_3)_3$ (TEAA)	2.0240(17)	~1.55	N/A	N/A	Monomeric, Tetrahedral	[5]
$[\text{Cl}(\text{CH}_2)_3(\text{CH}_3)_2\text{N} \cdot \text{AlH}_3]_2$	2.09 (avg.)	~1.58	N/A	N/A	Dimeric, 5-coordinate Al	[6]
$\text{AlH}_3 \cdot (\text{dioxane})$	2.107(14)	N/A	N/A	N/A	Polymeric	[5]

Thermodynamics of Adduct Stability

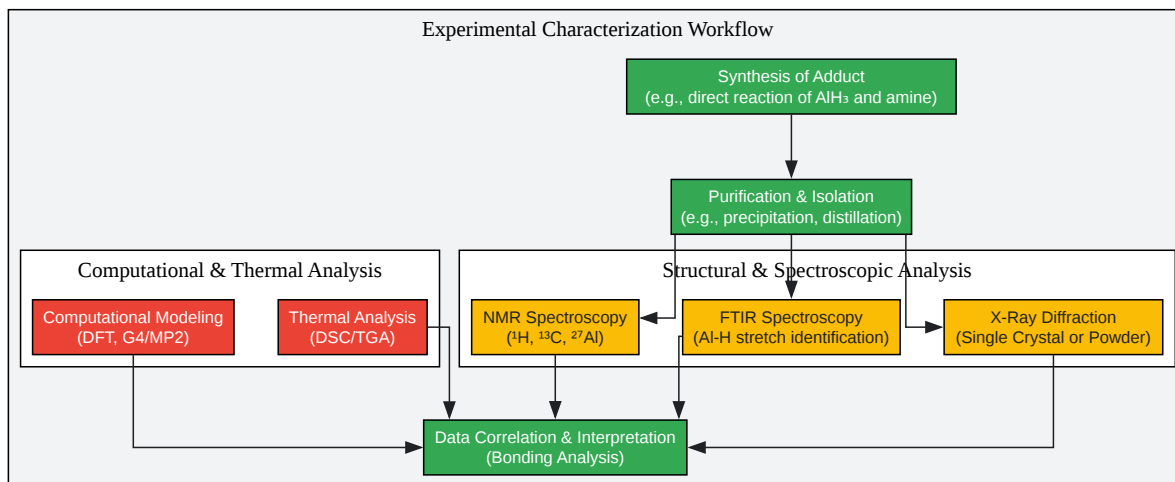
The stability of alane-amine adducts is a critical factor for their application, particularly in hydrogen storage, where the reversible uptake and release of hydrogen is desired.[1] The strength of the Al-N bond can be quantified by its binding energy or the enthalpy of adduct formation.

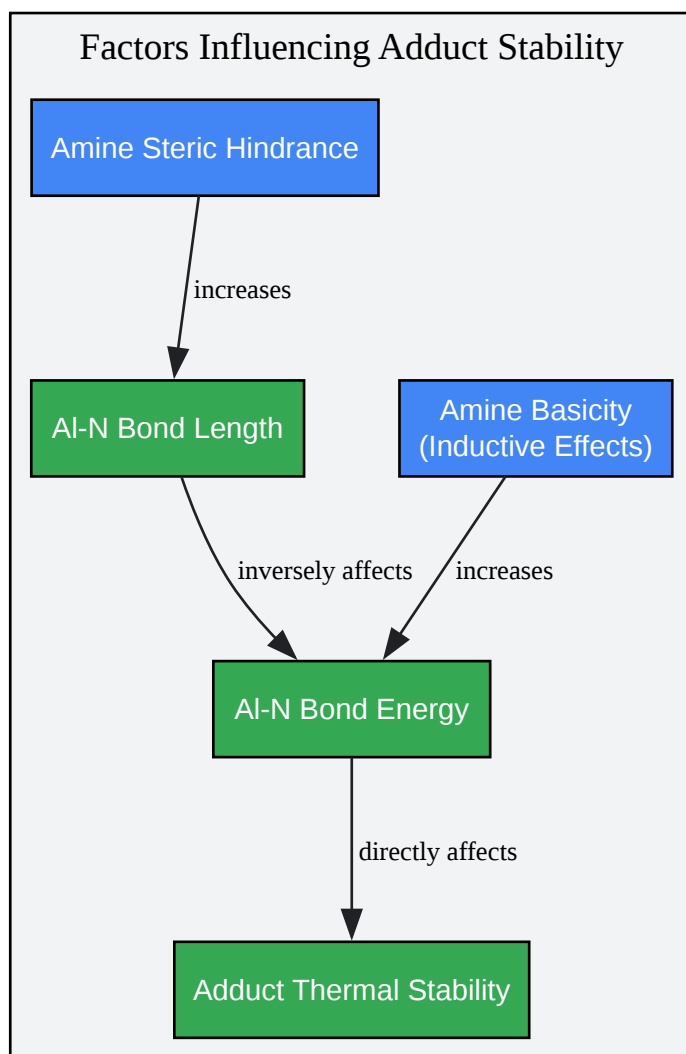
Computational chemistry, using high-level electronic structure calculations like the G4 and G4(MP2) methods, provides reliable thermodynamic data for these complexes, often validated by experimental measurements.[7]

Adduct/Reaction	Thermodynamic Parameter	Value	Method	Reference
AlH ₃ -TEDA (Triethylenediamine)	Al-N Bond Binding Energy	99 kJ/mol	Theoretical	[1]
α -AlH ₃ → Al + 3/2H ₂	Enthalpy of Formation (ΔH _f)	-11.4 kJ/mol AlH ₃	Experimental	[1]
Ti-Al + 3/2H ₂ + TEDA ⇌ TEDA- AlH ₃ (in undecane)	Enthalpy of Formation (ΔH _f)	-39.5 ± 4.1 kJ/mol H ₂	Experimental	[1]
TEDA-AlH ₃ → TEDA + AlH ₃	Enthalpy of Reaction (ΔH)	≈ 46 kJ/mol H ₂ (equivalent to 92 kJ/mol adduct)	Experimental	[8]

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of alane-amine adducts. The general workflow involves synthesis followed by a suite of analytical methods to determine structure, purity, and stability.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hydrogen.energy.gov [hydrogen.energy.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hydrogen.energy.gov [hydrogen.energy.gov]
- To cite this document: BenchChem. [understanding the bonding in alane-amine adducts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050729#understanding-the-bonding-in-alane-amine-adducts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com